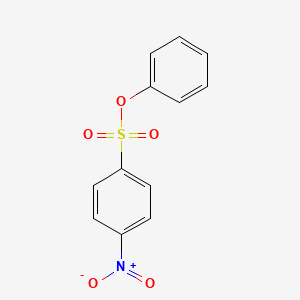

Phenyl 4-nitrobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C12H9NO5S and its molecular weight is 279.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Phenyl 4-nitrobenzenesulfonate is primarily used as a reagent in organic synthesis due to its ability to modify the activity of enzymes and proteins. Its applications include:

- Molecular Probes : It serves as a molecular probe in biochemical assays, allowing researchers to study enzyme mechanisms and kinetics.

- Synthetic Intermediates : It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenol | Contains a hydroxyl group and a nitro group | Commonly used as an intermediate in pharmaceuticals |

| Benzoyl Chloride | Contains a carbonyl group attached to a benzene ring | Used in acylation reactions |

| Phenyl Sulfonate Esters | Contains various substituents on the phenyl ring | Versatile reagents in organic synthesis |

Biological Applications

Research indicates that this compound may interact with biological molecules, influencing cellular processes. Although specific biological activities require further investigation, compounds with similar structures have shown potential antimicrobial and antitumor properties.

Case Studies

- Enzyme Activity Modulation : Studies have demonstrated that this compound can modify enzyme activity, providing insights into enzyme kinetics and mechanisms. This characteristic makes it valuable for drug design and development strategies.

- Antifungal Activity : A study on novel pyrazolecarbamide derivatives containing sulfonate fragments highlighted the potential antifungal activities of sulfonates, suggesting that similar compounds could exhibit significant biological effects against various pathogens .

- Biochemical Assays : The compound's ability to act as a molecular probe has been utilized in biochemical assays to understand enzyme interactions better, which is crucial for developing therapeutic agents.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Phenyl 4-nitrobenzenesulfonate undergoes nucleophilic substitution due to the sulfonate group’s electrophilicity. The nitro group at the para position enhances leaving-group ability by stabilizing the transition state through electron withdrawal.

Key Examples:

-

Reaction with Amines :

In SNAr (nucleophilic aromatic substitution), amines attack the sulfonate-activated aromatic ring. For example, 2,4-dinitrophenyl 4-methylbenzenesulfonate reacts with amines (e.g., butylamine) in 1,2-dimethoxyethane at 50°C, yielding regioselective products .

| Amine | Product Yield (%) | Conditions |

|---|---|---|

| Butylamine | 93 | DME, 50°C, 24 h |

| Cyclohexylamine | 85 | DME, 50°C, 24 h |

-

Hydroxide Ion Attack :

Alkaline hydrolysis proceeds via a concerted mechanism, supported by kinetic isotope effects and computational studies. The S–O bond lengthens from 1.64 Å (reactant) to 1.72 Å (transition state) .

Electrophilic Coupling Reactions

The nitro group facilitates redox coupling. For instance, copper-catalyzed reactions with sodium sulfinates yield biaryl sulfones, though nitro-to-amine reduction intermediates are excluded (no aniline detected) .

Hydrolysis Mechanisms

Hydrolysis in alkaline conditions follows a concerted pathway, as shown by linear free-energy relationships and isotope effects. Transition-state bond lengths vary with leaving-group ability :

| Leaving Group (LG) | S–O<sub>nuc</sub> (Å) | S–O<sub>lg</sub> (Å) |

|---|---|---|

| 4-NO<sub>2</sub> | 2.41 | 1.72 |

| 4-CN | 2.41 | 1.72 |

| 4-Cl | 2.38 | 1.71 |

The better the leaving group (lower pKa), the earlier the transition state commitment .

Biological Activity via Reactivity

Derivatives of this compound exhibit bioactivity through interactions with enzymes:

Propriétés

Numéro CAS |

32337-46-5 |

|---|---|

Formule moléculaire |

C12H9NO5S |

Poids moléculaire |

279.27 g/mol |

Nom IUPAC |

phenyl 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C12H9NO5S/c14-13(15)10-6-8-12(9-7-10)19(16,17)18-11-4-2-1-3-5-11/h1-9H |

Clé InChI |

MVDNOADISFLEHS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.